Securitinine

Description

Overview of Securinega Alkaloids in Chemical Biology

The Securinega alkaloids are a class of natural products primarily isolated from plants of the Phyllanthaceae family, such as those from the Securinega, Flueggea, and Margaritaria genera. researchgate.netrushim.ru These compounds are characterized by a unique tetracyclic core structure, which typically includes a piperidine (B6355638) or pyrrolidine (B122466) ring fused to an azabicyclo[3.2.1]octane system and an α,β-unsaturated-γ-lactone (butenolide) moiety. rushim.runih.gov This complex architecture has made them a fascinating subject for chemists and pharmacologists alike. researchgate.net

In the field of chemical biology, Securinega alkaloids are recognized for their wide spectrum of biological activities. researchgate.net Many of these alkaloids, including the most abundant member, securinine (B1681715), exhibit significant effects on the central nervous system (CNS). nih.govresearchgate.net Their bioactivities also extend to potential anti-inflammatory, antimicrobial, antimalarial, and antitumor properties. researchgate.netnih.govresearchgate.net The structural diversity within this family, arising from variations in oxidation and stereochemistry, provides a rich scaffold for the exploration of new therapeutic agents. researchgate.netresearchgate.net

Historical Context of Securitinine (B1158410) Discovery

The study of Securinega alkaloids began in 1956 with the isolation of securinine by Russian scientists. rushim.ruresearchgate.net This initial discovery paved the way for further phytochemical investigations into plants of the Securinega genus. This compound itself was later isolated from the leaves and twigs of Securinega suffruticosa. biocrick.com Its discovery was part of a broader effort to identify the various alkaloidal constituents of this plant, which also led to the isolation of other related compounds like securinine, viroallosecurinine, and phyllanthine. biocrick.com

The structural elucidation of this compound and other C4-oxygenated securinine-type alkaloids was accomplished through comprehensive spectroscopic analysis, including 1D and 2D NMR, and comparison with related compounds. researchgate.netacs.org The total synthesis of this compound, achieved in recent years, has further solidified its structural characterization and provided a pathway for creating analogues for further research. nih.govnih.gov

Significance of this compound in Natural Product Chemistry and Pharmacological Research

This compound holds considerable significance in both natural product chemistry and pharmacological research. From a chemical synthesis perspective, this compound and its C4-oxygenated congeners present a formidable challenge due to their complex, fused ring system and multiple stereocenters. nih.govnih.gov The development of synthetic routes to access these molecules is a testament to the advancement of modern synthetic organic chemistry and provides a platform for producing new derivatives with potentially enhanced biological activities. nih.gov

In pharmacological research, this compound has demonstrated notable biological effects. Studies have highlighted its anti-inflammatory and neuroprotective potential. For instance, securinine has been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in activated glial cells. nih.gov This suggests a potential therapeutic application in neurodegenerative diseases associated with neuroinflammation. nih.gov Furthermore, the cytotoxic activities of this compound against various cancer cell lines have been evaluated, indicating its potential as a lead compound in oncology research. medchemexpress.com The investigation into its molecular targets and mechanisms of action is an active area of study. researchgate.net

Detailed Research Findings

Cytotoxic Activity of this compound

The potential of this compound as a cytotoxic agent has been investigated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study assessing its effect after 48 hours of exposure using the sulforhodamine B (SRB) assay. medchemexpress.com

| Cell Line | Cell Type | IC50 (μM) |

| A549 | Lung Carcinoma | > 10 |

| HCT-15 | Colon Adenocarcinoma | > 10 |

| SK-MEL-2 | Skin Melanoma | > 10 |

| SK-OV-3 | Ovary Adenocarcinoma | > 10 |

| Data sourced from MedchemExpress, citing PMID: 31082231 medchemexpress.com |

Anti-inflammatory Activity of this compound

This compound's anti-inflammatory properties have been demonstrated through its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells. researchgate.netmedchemexpress.com

| Cell Line | Activity | IC50 (μM) | Assay |

| BV-2 | Inhibition of LPS-induced nitrite (B80452) production | 31.5 | Griess Assay |

| Data sourced from MedchemExpress and ResearchGate, citing PMID: 31082231 researchgate.netmedchemexpress.com |

Structure

2D Structure

3D Structure

Properties

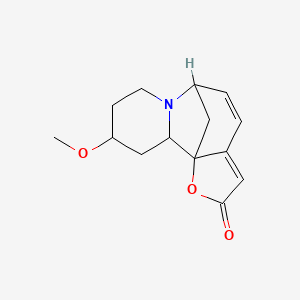

IUPAC Name |

4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLWRYOORWTCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Securitinine-Producing Plants

The presence of This compound (B1158410) has been documented in several plant species, which are often utilized in traditional medicine.

Phyllanthus Species

Phyllanthus amarus , Phyllanthus niruri , and Phyllanthus emblica are notable sources of this compound and its analogues. Phyllanthus niruri has been extensively studied for its alkaloid content, yielding compounds such as epibubbialine, a securinega-type alkaloid. researchgate.netresearchgate.net Phyllanthus emblica fruits are rich in various bioactive constituents, including alkaloids, though specific isolation of this compound from this species requires further confirmation. nih.gov

Securinega suffruticosa (Flueggea suffruticosa)

Securinega suffruticosa, also known as Flueggea suffruticosa, is a significant source of this compound. medchemexpress.comsheffields.commissouribotanicalgarden.orgpfaf.orgwikipedia.orgbioscience.co.uk This shrub is widely recognized in traditional Chinese medicine. sheffields.compfaf.orgwikipedia.org Research has identified this compound, along with numerous other Securinega alkaloids, in the leaves and twigs of Securinega suffruticosa. researchgate.netbiocrick.com Studies have reported the isolation of this compound from the wood of Securinega suffruticosa var. amamiensis as well. researchgate.netacs.org

Margaritaria indica

Margaritaria indica has also been identified as a source of this compound. ird.frnih.govpublish.csiro.auresearchgate.netresearchgate.netgoogle.com Investigations into the chemical constituents of Margaritaria indica have led to the isolation of this compound, phyllochrysine, and other related Securinega alkaloids from its bark and roots. ird.frpublish.csiro.auresearchgate.net

Extraction and Purification Techniques for this compound

The isolation of this compound from plant material typically involves classical extraction and chromatographic separation techniques.

Extraction: Plant materials, such as leaves, twigs, bark, or roots, are usually subjected to solvent extraction. Common solvents include alcohols (like ethanol (B145695) or methanol) or chlorinated solvents, often in the presence of ammonia (B1221849) to facilitate alkaloid extraction. chemicalbook.com For instance, Securinega suffruticosa has been extracted using alcohol to obtain an extract solution, which then undergoes further processing. google.com

Purification: Following initial extraction, purification steps are crucial to obtain pure this compound. These often involve:

Column Chromatography: Techniques such as silica (B1680970) gel column chromatography and reversed-phase column chromatography are widely employed to separate this compound from other plant metabolites. researchgate.netbiocrick.comgoogle.com

Recrystallization: This method is used to achieve high purity of the isolated compound. google.com

Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are essential for elucidating the structure and confirming the identity of the isolated this compound. researchgate.netbiocrick.comresearchgate.netresearchgate.net

Isolation of Analogues and Related Securinega Alkaloids from Natural Sources

Beyond this compound itself, a diverse array of related Securinega alkaloids has been isolated from the aforementioned plant sources. These compounds share a common tetracyclic framework but exhibit variations in their structure, particularly concerning oxygenation and stereochemistry.

From Securinega suffruticosa: This plant has yielded a wide range of Securinega alkaloids, including securinine (B1681715), 14,15-dihydrosecurinine, viroallosecurinine, 4-epiphyllanthine, securinol A, and various secu'amamine derivatives. researchgate.netbiocrick.comacs.orgresearchgate.netscribd.com Novel compounds such as (-)-15β-ethoxy-14,15-dihydroviroallosecurinine have also been identified. researchgate.netbiocrick.com

From Phyllanthus Species: Phyllanthus niruri has been a source for alkaloids like phyllanthine, 4-methoxy-nor-securinine, and epibubbialine. researchgate.netresearchgate.netnih.gov Phyllanthus amarus and Phyllanthus emblica also contain alkaloids, with P. amarus being a source of nor-securinine. nih.govresearchgate.net

From Margaritaria indica: This species has yielded phyllochrysine, (+)-15α-methoxy-14,15-dihydrophyllochrysine, securinol A, 4-epiphyllanthine, and margaritarine, in addition to this compound. ird.frpublish.csiro.auresearchgate.net

Oligomeric Alkaloids: Notably, dimeric, trimeric, and tetrameric Securinega alkaloids, such as flueggenines and fluevirosinines, have been isolated, particularly from Flueggea virosa. researchgate.netrsc.orgresearchgate.net

The structural diversity within the Securinega alkaloid family is extensive, with over 50 compounds identified. researchgate.net

Structural Elucidation and Comprehensive Characterization of Securitinine and Its Analogues

Core Structural Framework of Securitinine (B1158410)

This compound belongs to the Securinega alkaloids, a family of plant-derived secondary metabolites. The foundational structure of these alkaloids is a distinctive and complex tetracyclic backbone. researchgate.netnih.gov This core framework is characterized by the fusion of four rings, conventionally labeled A, B, C, and D.

The homogeneity of the Securinega alkaloid family is primarily defined by this shared chemical architecture, which consists of two key components:

An azabicyclo[3.2.1]octane ring system: This bicyclic system comprises rings B and C and represents a significant portion of the molecule's core. researchgate.netnih.gov

A butenolide moiety: This unsaturated lactone forms ring D of the tetracyclic structure. researchgate.netnih.gov

The piperidine (B6355638) ring (ring A) is fused to the azabicyclo[3.2.1]octane system, completing the tetracyclic framework. This intricate arrangement of fused rings creates a rigid and sterically demanding structure that has been a subject of considerable interest in synthetic chemistry. researchgate.netnih.gov The IUPAC name for securinine (B1681715), a closely related and extensively studied analogue, is (1S,2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one, which systematically describes this core structure. wikipedia.org

Structural Diversity of Securinega Alkaloids

The Securinega alkaloids exhibit remarkable structural diversity, with over 65 distinct compounds identified to date. researchgate.netuniv-lille.fr This diversity arises from variations in the core securinane skeleton, including different oxidation patterns and the formation of oligomeric structures. These alkaloids are primarily isolated from plants of the genera Securinega, Flueggea, Margaritaria, and Breynia. researchgate.netnih.gov

Monomeric Securinine-Type Alkaloids

Monomeric Securinega alkaloids are the fundamental building blocks of this family. They all share the characteristic tetracyclic framework but differ in their substitution patterns and stereochemistry. Securinine is the most abundant and well-studied member of this group. researchgate.netnih.gov Other examples of monomeric alkaloids include norsecurinine, which has a pyrrolidine (B122466) ring A instead of a piperidine ring. researchgate.net

Recent research has led to the discovery of numerous C4-oxygenated securinine-type alkaloids, which feature oxidative modifications around the piperidine A ring. nih.gov Examples of such monomeric alkaloids include:

Securingine A

Securingine C

Securingine D

Secu'amamine D

Phyllanthine

4-epi-phyllanthine

These variations in the oxidation state and stereochemistry of the piperidine ring contribute significantly to the structural diversity of this subgroup. nih.gov

Oligomeric Securinega Alkaloids

A fascinating aspect of Securinega alkaloid chemistry is the existence of oligomers, where two or more monomeric units are covalently linked. These oligomers can be dimers, trimers, tetramers, and even pentamers. researchgate.netuniv-lille.fr The formation of these complex molecules is believed to occur through biosynthetic pathways involving reactions such as the Rauhut–Currier reaction.

Examples of oligomeric Securinega alkaloids include:

Dimers: Flueggenine A, flueggenine B, flueggenine C, flueggenine D, flueggeacosine B, and flueggenine I are examples of dimeric alkaloids. researchgate.netnih.gov

Trimers: Fluevirosine B is a known trimeric Securinega alkaloid. nih.gov

Tetramers and Pentamers: Higher-order oligomers such as the tetrameric fluevirosinine A and pentameric fluevirosinine G have also been isolated. nih.gov

The linkages between the monomeric units in these oligomers can vary, leading to a wide array of complex structures.

Stereochemical Aspects and Isomers of this compound

The rigid, polycyclic structure of this compound and its analogues gives rise to multiple stereocenters, resulting in a number of possible stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms.

The main types of stereoisomers relevant to this compound are:

Enantiomers: These are non-superimposable mirror images of each other. For instance, securinine and its enantiomer, virosecurinine, represent a pair of enantiomers. researchgate.net

Diastereomers: These are stereoisomers that are not mirror images of each other. Allosecurinine (B2590158) and viroallosecurinine are diastereomers of securinine. johnwoodgroup.com Diastereomers that differ in configuration at only one stereocenter are referred to as epimers. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structure Elucidation

The unambiguous determination of the complex structures of this compound and its analogues relies on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of Securinega alkaloids. researchgate.netslideshare.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule, allowing for the complete assignment of the chemical structure. researchgate.net Computational methods, such as DP4+ probability analysis, are increasingly used in conjunction with experimental NMR data to confirm or revise proposed structures. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of these alkaloids. pioneerpublisher.comyoutube.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are critical for confirming molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) techniques are employed to fragment the molecules, and the resulting fragmentation patterns offer valuable clues about the structure of different parts of the molecule. pioneerpublisher.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. d-nb.infomdpi.comnih.gov HPLC-MS/MS is widely used for the analysis of complex mixtures of Securinega alkaloids from plant extracts, enabling the identification and quantification of known compounds and the characterization of new ones. dntb.gov.ua

X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, the precise spatial arrangement of atoms, including the absolute stereochemistry, can be determined. researchgate.net This technique has been instrumental in unequivocally establishing the structures of several Securinega alkaloids. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. researchgate.net By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, the stereochemistry of the alkaloids can be confidently assigned. researchgate.netresearchgate.net

These advanced analytical methods, often used in combination, provide a comprehensive toolkit for the structural elucidation and stereochemical assignment of the diverse and complex family of Securinega alkaloids.

Biosynthetic Pathways and Proposed Biogenetic Hypotheses

Precursor Identification and Enzymatic Transformations

The foundational building blocks of the Securinine (B1681715) scaffold have been identified through extensive isotopic labeling experiments. researchgate.net The piperidine (B6355638) ring (Ring A) is derived from L-lysine, while the C/D ring system originates from L-tyrosine. researchgate.netnih.gov

The biosynthetic journey from these precursors involves several key enzymatic steps:

Formation of Key Building Blocks: Lysine is converted into cadaverine (B124047) and subsequently to 1-piperideine (B1218934), which serves as the C5N unit for the piperidine ring. researchgate.netfrontiersin.org Tyrosine is thought to give rise to menisdaurilide (B1221709), the precursor for the C/D rings. researchgate.netsciety.org

Initial Conjugation: The biosynthesis proceeds through the conjugation of 1-piperideine and menisdaurilide to form neosecurinanes, specifically (–)-virosine A and (–)-virosine B. researchgate.netsciety.orgresearchgate.net This step establishes the initial carbon skeleton.

Scaffold Remodeling by Sulfotransferase: A crucial and unexpected enzymatic transformation involves a sulfotransferase. This enzyme mediates a 1,2-amine shift in the [2.2.2]-bicyclic neosecurinane intermediates. researchgate.netresearchgate.net This rearrangement is not a typical tailoring reaction for sulfotransferases but a key step in remodeling the scaffold into the [3.2.1]-bicyclic securinane core found in allosecurinine (B2590158) and securinine. researchgate.netsciety.orgresearchgate.net

Role of Berberine (B55584) Bridge Enzyme (BBE)-like Enzymes: A berberine bridge enzyme (BBE)-like enzyme, named FsBBE, has been identified in Flueggea suffruticosa. acs.org This enzyme is involved in the oxidative condensation of allosecurinine with other molecules, suggesting its role in the later diversification of the securinine scaffold. acs.orgresearchgate.net

Recent studies integrating chemical insights with single-cell transcriptomics in Flueggea suffruticosa have been pivotal in identifying the specific enzyme classes responsible for these transformations. sciety.orgresearchgate.net

Proposed Key Intermediates (e.g., Enamine Intermediates)

The biosynthesis of more complex Securinega alkaloids is believed to proceed through highly reactive key intermediates. Among the most significant are enamine intermediates. acs.orgnih.gov The existence of an enamine intermediate derived from allosecurinine has been confirmed through the study of the FsBBE enzyme. acs.org

The formation of this enamine is proposed to occur after the oxidation of a precursor like allosecurinine, which generates an iminium ion. researchgate.net This iminium ion then undergoes tautomerization to form the more nucleophilic enamine intermediate. frontiersin.orgresearchgate.net The versatile reactivity of this C2/C3 enamine moiety is crucial, as it can participate in various reactions, including intermolecular additions and cycloadditions, leading to the formation of more complex derivatives. nih.govresearchgate.netresearchgate.net For instance, the synthesis of secu'amamine A involves a formal hydration and a 1,2-amine shift of this pluripotent enamine compound. nih.govresearchgate.net

Oxidative Diversifications in Securinine Alkaloid Biosynthesis

The basic tetracyclic framework of Securinega alkaloids serves as a platform for extensive oxidative diversification, leading to a large family of related natural products often termed "high-oxidation state" Securinega alkaloids. researchgate.netresearchgate.netresearchgate.netnih.gov These biosynthetic oxidations primarily occur on the piperidine core (Ring A), significantly expanding the structural portfolio of these compounds. researchgate.netnih.govnih.gov

A frequently observed pattern is the oxidation at the C4-position of the piperidine ring. researchgate.netresearchgate.net Securitinine (B1158410) itself is a prime example of this diversification, being a C4-oxygenated derivative. researchgate.netnih.gov These oxidative modifications, along with rearrangements and epimerizations at the N1 and C2-C4 positions, give rise to a wide array of alkaloids with varying stereochemistry and functional groups, such as securingines, phyllanthine, and secu'amamine D. nih.govnih.govdntb.gov.ua This natural product diversification is a strategy used by organisms to maximize their secondary metabolite profile from a common precursor. kaist.ac.kr

Biomimetic Approaches to Elucidate Biosynthetic Routes

Biomimetic synthesis, which mimics proposed biosynthetic steps in the laboratory, has been an invaluable tool for investigating and validating the proposed biosynthetic pathways of Securinega alkaloids. researchgate.netdntb.gov.uaresearchgate.net By attempting to replicate plausible biogenetic steps, chemists can gain insights into the formation of complex structures and even propose alternative biosynthetic routes. researchgate.netnih.gov

Key findings from biomimetic studies include:

The synthesis of alkaloids like secu'amamine A and fluvirosaones A and B from the presumed precursor 2,3-dehydroallosecurinine has provided strong evidence for the proposed biosynthetic pathways involving enamine intermediates. nih.govresearchgate.netdntb.gov.ua

Investigating the rearrangement of azabicyclo[2.2.2]octane derivatives (like bubbialine) to the more common azabicyclo[3.2.1]octane framework lends support to the hypothesis that the former could be biosynthetic intermediates to the latter. researchgate.net

The integration of insights from biomimetic synthesis with modern analytical techniques like single-cell transcriptomics has proven to be a powerful strategy for uncovering the complex biosynthetic machinery, including the identification of specific enzymes and their non-canonical functions. sciety.orgresearchgate.net

These synthetic efforts have not only helped to understand biogenesis but have also enabled the total synthesis of numerous C4-oxygenated securinine-type alkaloids, including this compound itself, providing access to these compounds for further study. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies

Chemical Derivatization and Analogue Preparation

Modifications to the Piperidine (B6355638) Core

The piperidine ring within the securitinine (B1158410) scaffold is a key structural element that has been a focal point for synthetic diversification. Studies have explored various strategies to introduce oxidative and stereochemical variations around this central ring, often within the context of total synthesis of this compound-type natural products.

A significant advancement in this area involves the collective total synthesis of C4-oxygenated securinine-type alkaloids. This research has employed synthetic strategies that feature stereocontrolled oxidation, rearrangement, and epimerization at specific positions of the piperidine core, namely N1 and C2-C4 ambeed.comdntb.gov.uaresearchgate.netnih.govresearchgate.net. These methods provide a foundational approach to accessing a range of securinine-type natural products with diverse oxidative and stereochemical profiles.

For instance, specific synthetic routes have utilized light-mediated hydrogen-atom-transfer (HAT) based epimerization reactions to control the configuration at the C2 position. Furthermore, skeletal rearrangements and stereochemical reversals at the C4 site have been achieved using reactions such as the Mitsunobu reaction thieme-connect.com. These controlled modifications allow for the precise manipulation of the piperidine core, leading to the synthesis of various securinine (B1681715) analogues with altered stereochemistry and oxidation states.

Table 1: Modifications to the Piperidine Core in this compound Synthesis

| Modification Type | Targeted Positions | Key Reactions/Strategies | Outcome/Purpose | Reference(s) |

| Stereocontrolled Oxidation | C2-C4 | Various oxidation reactions | Introduction of oxygen functionalities at specific positions | ambeed.comdntb.gov.uaresearchgate.netnih.gov |

| Rearrangement | N1, C2-C4 | Skeletal rearrangement reactions | Alteration of the core framework, e.g., neosecurinane to securinane | ambeed.comdntb.gov.uaresearchgate.netthieme-connect.com |

| Epimerization | N1, C2, C4 | Light-mediated HAT-based epimerization, Mitsunobu reaction | Control of stereochemistry at key chiral centers | ambeed.comdntb.gov.uaresearchgate.netthieme-connect.com |

| Functionalization | C4 | Introduction of hydroxyl groups | Creation of a potential handle for further derivatization | thieme-connect.com |

Functional Handles for Biofunctional Derivatizations

The development of functional handles on this compound is crucial for its application in biofunctionalization, which typically involves conjugating the molecule to probes, labels, or other biomolecules for biological studies, such as imaging or targeted delivery. While this compound itself and many of its natural analogues are known for their biological activities, they often lack readily available functional groups that can be easily modified without compromising their inherent properties thieme-connect.com.

However, research has identified the C4-hydroxy group as a promising feature that can serve as a handle for potential biofunctional derivatizations thieme-connect.com. This hydroxyl group offers a site for chemical modification, enabling the attachment of various moieties. This is particularly significant because direct modification of the unsaturated γ-butyrolactone moiety is generally undesirable, as it may interfere with the molecule's interaction with its biological targets thieme-connect.com.

In the broader context of biofunctionalization, common strategies involve introducing reactive functional groups such as azides, alkynes (for click chemistry), amines, carboxylates, or thiols onto a molecule. These handles then allow for conjugation with complementary functional groups on labels (e.g., fluorescent dyes, biotin), targeting ligands, or drug delivery systems mdpi.comthermofisher.com. Although specific examples of this compound being derivatized with these common handles for biofunctional applications are not extensively detailed in the provided literature, the identification of the C4-hydroxy group points towards a strategic site for future development in this area.

Table 2: Potential Functional Handles for this compound Biofunctionalization

| Potential Handle | Location/Type | Envisioned Application(s) | General Biofunctionalization Context | Reference(s) |

| Hydroxyl Group | C4 position | Biofunctional derivatizations, conjugation of probes/labels | Enables covalent attachment of functional moieties (e.g., fluorescent tags, affinity labels, targeting ligands) for biological studies, imaging, or drug delivery. | thieme-connect.com |

| (General) | Various | Bioconjugation, molecular probes, targeted delivery | Introduction of reactive groups like azides, alkynes, amines, thiols, or carboxylates for conjugation via click chemistry, amide coupling, or Michael addition. | mdpi.comthermofisher.com |

Pharmacological Investigations and Mechanistic Elucidation Preclinical

Anti-infective Properties

Research into Securitinine's capacity to combat infectious agents has revealed activity in certain domains, although data for some categories remains limited in the provided literature.

Antimicrobial Activity

This compound (B1158410) has demonstrated selective antimicrobial activity. Specifically, it has shown inhibitory effects against oral pathogens, including Streptococcus mutans. Studies have reported a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against S. mutans . Alkaloids, in general, are recognized for their antimicrobial effects, often acting through mechanisms such as inhibiting bacterial efflux pumps nih.gov.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

| Streptococcus mutans | 25 µg/mL |

Antifungal Activity

Direct experimental data detailing the antifungal activity of this compound itself was not found in the provided search results. However, research into compounds with similar structural features, such as those containing a butenolide moiety, has indicated potential antifungal properties, with this compound being mentioned in contexts exploring such activities researcher.life. Further specific studies would be required to confirm this compound's direct antifungal efficacy.

Antiviral Activity (e.g., against HIV for related compounds)

While direct antiviral activity data for this compound was not identified, related compounds from the Securinega genus have exhibited anti-Human Immunodeficiency Virus (HIV) activity. For instance, flueggenine D, a dimer alkaloid, demonstrated moderate activity with an EC50 value of 7.8 ± 0.8 μM against HIV rsc.org. Other Securinega alkaloid hybrids and dimers have also shown weak to moderate anti-HIV activities, ranging from EC50 values of 7.8 to 122 μM rsc.org. This suggests that the alkaloid scaffold present in this compound may confer antiviral properties, warranting further investigation into this compound itself.

Immunomodulatory and Anti-inflammatory Effects

This compound has demonstrated significant immunomodulatory and anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in immune responses.

Cytokine Modulation (e.g., TNF-α, IL-6 via NF-κB and JNK Signaling)

This compound has been shown to influence the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These effects are mediated through the modulation of intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling cascades . Preclinical studies indicate that this compound can suppress the production of nitric oxide in glial cells and inhibit the activation of the inflammatory mediator NF-κB, as well as mitogen-activated protein kinases (MAPKs) in lipopolysaccharide (LPS)-stimulated cells nih.gov. These actions suggest a role for this compound in dampening inflammatory responses, which could be relevant for conditions characterized by neuroinflammation or other inflammatory processes.

List of Compounds Mentioned:

this compound

Phyllanthine

Nirphyllin

Bicuculline

Flueggenine D

Flueggenines E

Flueggenines F

Flueggenines G

Flueggenines H

Flueggenines I

Fluevirosines E

Fluevirosines F

Fluevirosines G

Fluevirosines H

Curcumin

Betulinic acid derivatives

EGCG (Epigallocatechin-3-gallate)

Anolignan-A

Anolignan-B

Ajoene

Oleanolic acid

Piperine

Ursolic acid

(+)-cycloolivil-4′-O-β-d-glucopyranoside

Quercetin

Kaempferol

Aloin

Apigenin

Rosmarinic acid

Andrographolide

Hesperidin

Lenacapavir (LEN)

Cabotegravir (CAB)

Rilpivirine (RPV)

Cyclophilin A (CypA)

Inositol hexakisphosphate (IP6)

4-Nerolidylcatechol

1,2-O,O-Diacetyl-4-nerolidylcatechol

2-O-benzyl-4-nerolidylcatechol

N-3-benzoyldihydrocyclomicrophylline F

Conessine

Baicalin

Schisandrin (SCH)

Astaxanthin

Trans-Anethole (TA)

Biochanin-A

YK-FH312

YDC-3M

TODB-2M

TODC-2M

TODC-3M

Influence on Immune Cell Activity

Securinine (B1681715) exhibits significant anti-inflammatory properties by modulating the activity of key immune cells. Studies indicate that securinine strongly inhibits the inflammatory activation of microglia, astrocytes, and macrophages nih.gov. Specifically, it dose-dependently reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and primary microglia and astrocyte cultures nih.gov. Furthermore, securinine represses the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibits the production of inducible nitric oxide synthase (iNOS) at both mRNA and protein levels in these immune cells researchgate.netresearchgate.net. The anti-inflammatory mechanisms are partly mediated through the modulation of the NF-κB and MAPK pathways nih.govresearchgate.net. Securinine also demonstrates the ability to inhibit interferon-γ (IFN-γ)-induced NO production and STAT1α activation nih.gov. Additionally, securinine has been shown to activate the p38 MAPK pathway, which enhances monocyte antibacterial activity in vitro ncats.io.

Antioxidative Properties

While securinine's primary pharmacological effects are not solely attributed to direct antioxidant activity, it influences cellular processes related to oxidative stress. Research suggests that securinine is implicated in mechanisms of apoptosis that involve the generation of reactive oxygen species (ROS) rsc.orgplos.org. Although direct evidence for securinine's potent antioxidant capacity is less pronounced compared to its anti-inflammatory effects, extracts from Securinega suffruticosa, the plant source of securinine, have demonstrated antioxidant properties researchgate.net.

Other Biological Activities

Securinine possesses a wide array of biological activities beyond its neuroprotective and anticancer effects. It exhibits acetylcholinesterase (AChE) inhibiting activity ncats.iorsc.org. In preclinical models of Alzheimer's disease, securinine decreases AChE activity and suppresses amyloid-β (Aβ)-induced glial inflammatory responses, leading to improvements in cognitive deficits ncats.io. The compound also demonstrates antiproliferative effects, induces differentiation in leukemia cells, and can reverse multi-drug resistance researchgate.netresearchgate.net. Furthermore, securinine has documented antimalarial and antibacterial activities researchgate.netresearchgate.net. It is also recognized for its central nervous system (CNS) stimulating properties rsc.orgresearchgate.net. Securinine Nitrate, a derivative, is being investigated for its potential in treating conditions like spinal cord injuries and muscular dystrophies, and it shows promise as an immunostimulant patsnap.com.

Target Identification and Mechanism of Action Studies

Preclinical research has focused on identifying the molecular targets and elucidating the mechanisms of action through which securinine exerts its diverse biological effects. These studies highlight securinine's capacity to interact with multiple cellular pathways, underscoring its multitarget nature researchgate.netresearchgate.netnih.gov. The ongoing investigation aims to map these targets and pathways to inform the development of securinine as a therapeutic agent researchgate.netnih.gov. Securinine's ability to induce cancer cell death and differentiation is linked to complex mechanisms that are still under active exploration ashpublications.org.

Identification of Molecular Pathways

Securinine modulates several critical signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and neuronal development.

Cancer and Spinal Muscular Atrophy (SMA): In the context of SMA and various cancers, securinine has been shown to influence the PI3K/Akt/mTOR, JAK-STAT, and MAPK signaling pathways plos.orgresearchgate.netresearchgate.netresearchgate.netarchivog.comnih.goveco-vector.commdpi.comresearchgate.netrjsvd.com. Specifically, in SMA models, securinine has been observed to suppress the JAK2-STAT3 pathway while promoting the PI3K-Akt pathway researchgate.netresearchgate.netarchivog.comeco-vector.comrjsvd.comnih.gov. It also regulates the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) pathway, contributing to cancer cell apoptosis and the inhibition of metastasis nih.gov.

Inflammation and Neuroprotection: Securinine's anti-inflammatory effects in glial cells are partly mediated by the inhibition of the NF-κB and MAPK pathways nih.govresearchgate.net. It also inhibits IFN-γ-induced STAT1α activation nih.gov.

Other Pathways: In bladder cancer cells, securinine has been shown to inactivate the Wnt/β-catenin signaling pathway while activating the p38 and JNK signaling pathways nih.gov. It also modulates the AKT-mTOR-S6K pathway, which is crucial for neuronal development and exhibits antidepressant-like effects acs.orgnih.gov. In leukemia cells, securinine has been shown to modulate the PI3K/AKT/mTOR pathway plos.org. Additionally, securinine influences cell cycle regulation, inducing arrest in the G2/M or S phase rsc.orgplos.orgpatsnap.com, and is involved in mechanisms of apoptosis related to ROS generation rsc.orgplos.orgnih.gov.

Investigation of Specific Protein Targets

Network pharmacology and experimental validation studies have identified several key protein targets associated with securinine's biological activities.

Targets in SMA Models: In research focused on Spinal Muscular Atrophy (SMA), securinine has demonstrated favorable binding affinity with and/or modulation of proteins including HDAC1, HSP90AB, JAK2, PRMT5, PTGS2, and TERT researchgate.netresearchgate.netarchivog.comeco-vector.comrjsvd.comnih.govresearchgate.netresearchgate.net. In these models, securinine has been observed to increase the expression of HDAC1 and PRMT5, and decrease the expression of PTGS2 researchgate.netresearchgate.netarchivog.comeco-vector.comrjsvd.comnih.gov.

Other Identified Targets: Further core targets identified within protein-protein interaction (PPI) networks for securinine include HDAC2, TOP2A, PIK3R1, and PAX8 researchgate.netresearchgate.netarchivog.comeco-vector.comrjsvd.comnih.govresearchgate.netresearchgate.netrjsocmed.comdntb.gov.ua. In neuroprotection studies, securinine has been identified as a target for protein disulfide isomerase (PDI) nih.gov. Research into gastric cancer has identified AURKA (Aurora Kinase A) as a crucial target of securinine, with evidence suggesting securinine blocks its expression patsnap.com.

Data Tables

Table 1: Identified Protein Targets of Securinine

Table 2: Key Molecular Pathways Modulated by Securinine

| Pathway | Associated Findings/Context | Citation(s) |

| PI3K/Akt/mTOR | Modulates signaling; Promotes PI3K-Akt pathway in SMA; Involved in cancer apoptosis and metastasis; Neuronal development | plos.orgresearchgate.netresearchgate.netresearchgate.netnih.govarchivog.comnih.goveco-vector.commdpi.comresearchgate.netrjsvd.comnih.gov |

| JAK-STAT (including JAK2-STAT3) | Modulates signaling; Suppressed in SMA models; Involved in bioactivity | researchgate.netresearchgate.netresearchgate.netnih.govarchivog.comeco-vector.commdpi.comresearchgate.netrjsvd.comnih.gov |

| MAPK (including p38, JNK, ERK) | Involved in apoptosis; Mediates anti-inflammatory effects; Activates p38 and JNK in bladder cancer; Activates ERK | nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netnih.gov |

| Wnt/β-catenin | Regulates signaling; Inactivated in bladder cancer | researchgate.netnih.govnih.govpatsnap.com |

| NF-κB | Involved in anti-inflammatory mechanisms; Inhibited in glial cells | nih.govresearchgate.netnih.gov |

| TNF, Ras | Pathways involved in treating SMA | researchgate.netresearchgate.netarchivog.comeco-vector.comrjsvd.comnih.gov |

| Cell Cycle Regulation | Induces cell cycle arrest (G2/M or S phase) | rsc.orgplos.orgpatsnap.com |

| ROS Generation | Involved in apoptosis mechanisms | rsc.orgplos.orgnih.gov |

Compound Name List:

Securinine

Securinine Nitrate

AURKA

HDAC1

HDAC2

TOP2A

PIK3R1

PRMT5

JAK2

HSP90AB1

TERT

PTGS2

PAX8

Protein Disulfide Isomerase (PDI)

TNF

Ras

PI3K

Akt

mTOR

S6K

JAK-STAT

MAPK

Wnt/β-catenin

p38

JNK

NF-κB

STAT1α

ROS

iNOS

Bax

Bcl-2

p53

p73

SMN

Structure Activity Relationship Sar Studies of Securitinine and Analogues

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, significantly influences its interaction with biological targets such as receptors and enzymes numberanalytics.com. In the context of securitinine-type alkaloids, stereochemistry, particularly at the C4 position, has been identified as a crucial determinant of biological activity.

Analytical Methodologies in Securitinine Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to the isolation and purification of securitinine (B1158410), enabling its separation from complex mixtures of related alkaloids and other plant secondary metabolites. The selection of a specific chromatographic technique is often dictated by the scale of the purification and the desired purity of the final product.

Column Chromatography , particularly using silica (B1680970) gel as the stationary phase, is a widely employed technique for the initial separation of this compound from crude extracts. In a typical application, a crude alkaloid extract is loaded onto a silica gel column, and a gradient elution is performed using a solvent system, such as a mixture of an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and an alcoholic solvent like methanol. This process separates the alkaloids based on their polarity, with fractions containing this compound being collected for further purification.

Flash Column Chromatography is a variation of traditional column chromatography that utilizes pressure to accelerate the flow of the mobile phase, leading to faster and more efficient separations. This technique is particularly useful in the purification of synthetic this compound and its intermediates.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quality control of this compound. Reversed-phase HPLC, often employing a C18 column, is a common configuration. A mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate solution, is frequently used. The detection of this compound is typically achieved using a UV detector, with a characteristic absorption maximum around 256 nm. For preparative purposes, semi-preparative HPLC can be utilized to obtain highly pure this compound.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of column chromatography separations and for preliminary analysis of the composition of extracts containing this compound. By spotting the sample on a silica gel plate and developing it with an appropriate solvent system, the presence of this compound can be visualized under UV light.

The following table summarizes the chromatographic techniques commonly used in this compound research:

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient | Initial separation from crude extracts |

| Flash Chromatography | Silica Gel | Not specified in detail for this compound | Purification of synthetic intermediates |

| HPLC | C18 | Acetonitrile/Ammonium Acetate | Final purification, Quality control |

| TLC | Silica Gel | Not specified in detail for this compound | Monitoring separations, Preliminary analysis |

Spectroscopic Methods for Quantification and Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation, quantification, and purity assessment of this compound. These techniques provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural characterization of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign the chemical shifts of all protons and carbons in the molecule, confirming its unique tetracyclic structure. Quantitative NMR (qNMR) can also be utilized for purity assessment by comparing the integral of a this compound signal to that of a certified internal standard. This provides an absolute measure of purity.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio of the protonated molecule with high accuracy, the molecular formula can be unequivocally confirmed, which is a critical step in its identification.

Infrared (IR) Spectroscopy provides information about the functional groups present in the this compound molecule. The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds, such as the C=O stretch of the lactone ring and the C=C stretch of the alkene, which are key features of the this compound structure.

The purity of a this compound sample can be assessed by the absence of extraneous signals in its NMR spectra and by a single, sharp peak in its HPLC chromatogram. The combination of these spectroscopic and chromatographic techniques provides a comprehensive evaluation of the identity and purity of this compound.

Key spectroscopic data for this compound would include:

¹H NMR: A complex pattern of signals in the aliphatic and olefinic regions, with specific chemical shifts and coupling constants for each proton.

¹³C NMR: Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the lactone and the sp² carbons of the double bond.

HRESIMS: A precise mass measurement that matches the calculated molecular formula of this compound.

IR: Characteristic absorption bands for the lactone carbonyl and other functional groups.

Bioanalytical Approaches for in vitro and in vivo Studies

Bioanalytical methods are crucial for studying the behavior of this compound in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) in in vivo models, and its effects on cellular systems in in vitro assays. While specific bioanalytical studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the methodologies applied to the closely related alkaloid, securinine (B1681715), provide a strong precedent for the approaches that would be used for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of small molecules like this compound in biological matrices such as plasma, serum, and tissue homogenates. nih.gov This technique combines the high separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

A typical LC-MS/MS method for a this compound-like alkaloid would involve the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix. This is often achieved through protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances. nih.gov

Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a reversed-phase column (e.g., C18), to separate the analyte from other components. nih.gov

Mass Spectrometric Detection: The analyte is ionized, usually by electrospray ionization (ESI), and then fragmented in the mass spectrometer. Specific parent-to-daughter ion transitions are monitored (Selected Reaction Monitoring - SRM) to provide highly selective and sensitive quantification. nih.gov

The development and validation of such a method would include assessing parameters like linearity, accuracy, precision, recovery, and matrix effects to ensure reliable results for pharmacokinetic and other in vivo studies. nih.gov

For in vitro studies investigating the biological activity of this compound, a variety of bioanalytical approaches could be employed, depending on the specific research question. These might include:

Cell-based assays: To determine the cytotoxicity or other cellular effects of this compound, assays that measure cell viability, proliferation, or specific molecular markers would be used.

Enzyme inhibition assays: If this compound is hypothesized to target a specific enzyme, assays would be developed to measure the inhibition of that enzyme's activity in the presence of the compound.

Receptor binding assays: To investigate if this compound interacts with a particular receptor, binding assays using radiolabeled ligands or other detection methods would be performed.

The quantification of this compound in the context of these in vitro experiments would likely also rely on LC-MS/MS to determine its concentration in the cell culture medium or cell lysates.

The following table outlines the key aspects of a hypothetical bioanalytical method for this compound based on established methods for similar compounds:

| Parameter | Description | Example from Securinine Studies nih.gov |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS with positive electrospray ionization |

| Sample Matrix | Plasma, Serum, Tissue Homogenates | Mouse plasma |

| Sample Prep | Protein Precipitation, Liquid-Liquid Extraction | Salting-out assisted liquid-liquid extraction |

| Chromatography | Reversed-phase HPLC (C18 column) | Gemini Nx C18 column |

| Detection | Selected Reaction Monitoring (SRM) | Mass transitions of m/z 218.1 → 84.1 for securinine |

| Application | Pharmacokinetic studies, in vitro assay quantification | Measurement of securinine in mouse plasma samples |

Future Directions in Securitinine Research

Elucidation of Unexplored Biosynthetic Steps

While progress has been made in identifying precursors and proposing pathways for some Securinega alkaloids, significant gaps remain in understanding the complete biosynthetic machinery. Lysine and tyrosine have been identified as precursors for specific ring systems in securinine (B1681715), but the precise enzymatic steps and regulatory mechanisms for many Securinega alkaloids, particularly complex oligomers and those with unique functionalizations like ascorbylated derivatives, are not fully elucidated nih.govacs.orgfrontiersin.org. Future research should focus on identifying specific genes and enzymes involved in these complex transformations, such as the role of BBE-like enzymes in the formation of ascorbylated derivatives acs.org. Understanding these pathways could also pave the way for bioengineering approaches to produce specific analogues.

Table 9.1.1: Current Understanding of Securinega Alkaloid Biosynthesis

| Alkaloid Class/Compound | Identified Precursors | Proposed Key Steps/Enzymes | Unexplored Areas |

| Monomeric Securinega Alkaloids (e.g., Securinine) | Lysine, Tyrosine | Piperidine (B6355638) ring (A) from lysine, CD rings from tyrosine. | Detailed enzymatic cascade, stereochemical control mechanisms. |

| Ascorbylated Derivatives (e.g., Fluesuffine A) | Securinega alkaloids, L-ascorbic acid (L-AA) / Dehydroascorbic acid (DHA) | BBE-like enzyme (FsBBE) catalyzing condensation. | Specific oxidases involved in enamine intermediate formation. |

| Dimeric/Oligomeric Alkaloids | Monomeric units (e.g., Securinine, Norsecurinine) | Rauhut-Currier (RC) reaction, Stille reaction, conjugate reduction. | Enzymatic mechanisms for specific inter-unit linkages (e.g., C(α)–C(δ′)). |

| Nirurine, Secu'amamine | - | Elusive pathways. | Comprehensive studies needed to understand their production modes. |

Development of Novel Synthetic Strategies for Complex Analogues

The structural complexity of Securitinine (B1158410) and its diverse analogues presents a significant challenge for total synthesis. While several elegant total syntheses of monomeric Securinega alkaloids have been achieved, the development of general and efficient strategies for accessing complex analogues, particularly those with modified oxidation states or unique structural motifs, remains an area of active research researchgate.netresearchgate.netresearchgate.netresearchgate.netjohnwoodgroup.comnih.govstanford.edu. Future efforts should focus on developing stereoselective methods for constructing the core tetracyclic framework and introducing diverse functionalizations. Strategies that allow for late-stage diversification and the synthesis of libraries of analogues are particularly valuable for structure-activity relationship (SAR) studies.

Table 9.2.1: Synthetic Challenges and Future Strategies for this compound Analogues

| Synthetic Challenge | Current Approaches | Future Strategy Focus |

| Core Tetracyclic Framework Construction | Multi-step total syntheses, ring-closing metathesis, cycloaddition reactions. | Development of more atom-economical and convergent routes. |

| Stereochemical Control | Asymmetric catalysis, chiral auxiliaries. | Novel catalytic systems for precise stereochemical control at key centers. |

| High-Oxidation State Analogues | Specific oxidation, rearrangement, and epimerization strategies. | General methods for accessing diverse oxidative patterns on the piperidine core. |

| Dimeric and Oligomeric Structures | Stille reaction, conjugate reduction, Rauhut-Currier (RC) reactions. | Efficient and stereoselective methods for forming specific inter-unit linkages. |

| Novel Functionalizations | Modification at C12, C14, C15 sites for improved activity. | Exploration of novel functionalization strategies to enhance biological properties. |

Identification of Novel Molecular Targets and Pathways

While this compound is known for its CNS stimulant and antispasmodic effects, and some derivatives show anticancer activity, the precise molecular targets and signaling pathways responsible for these effects are not fully understood nih.govresearchgate.netscispace.com. Future research should aim to comprehensively identify and validate the molecular targets of this compound and its analogues. This includes investigating their interactions with specific receptors, enzymes, or cellular pathways, such as the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways implicated in the bioactivity of Securinega alkaloids nih.govresearchgate.net. Identifying novel targets could unlock new therapeutic applications, particularly in oncology and neurodegenerative diseases.

Table 9.3.1: Known and Potential Molecular Targets and Pathways for this compound

| Known Biological Activity | Implicated Molecular Targets/Pathways | Potential Future Targets/Pathways | Research Focus |

| CNS Stimulation | GABA receptor antagonist activity (general for Securinega alkaloids) | Specific neurotransmitter receptors, ion channels. | Elucidating precise mechanisms of CNS effects. |

| Antitumor Activity | JAK/STAT, PI3K/AKT/mTOR, MAPK pathways (general for Securinega alkaloids) | Novel oncogenic pathways, cell cycle regulators, apoptotic pathways. | Identifying specific protein targets, understanding downstream signaling. |

| Differentiation Induction | - | Epigenetic modifiers, transcription factors involved in differentiation. | Investigating role in leukemia differentiation. |

| MDR Reversal | P-glycoprotein (P-gp) mediated drug resistance | Other efflux pumps, cellular mechanisms of multidrug resistance. | Understanding interaction with drug resistance mechanisms. |

Preclinical Development of this compound-Based Therapeutic Candidates

This compound and its derivatives have shown promising preclinical results, particularly in the context of anticancer therapy, including benefits in acute myeloid leukemia nih.govnih.govresearchgate.netscispace.com. However, the transition from promising in vitro activity to viable therapeutic candidates requires rigorous preclinical development. This involves comprehensive studies to optimize efficacy, assess pharmacokinetic and pharmacodynamic profiles, and thoroughly evaluate safety and toxicity in relevant non-human models angelinipharma.comcriver.comfda.gov. Future research should prioritize the development of optimized this compound analogues with improved therapeutic indices and the conduct of robust preclinical studies to support their progression towards clinical trials.

Table 9.4.1: Preclinical Development Status and Future Directions

| Therapeutic Area | Current Preclinical Findings | Future Preclinical Development Focus |

| Oncology | Promising anticancer activity, leukemia differentiation induction, reversal of multidrug resistance. | Optimization of analogues for enhanced efficacy and reduced toxicity; detailed pharmacokinetic/pharmacodynamic (PK/PD) studies; comprehensive toxicology assessments. |

| CNS Disorders | CNS stimulant and antispasmodic effects. | Investigating neuroprotective potential; evaluating efficacy in models of neurodegenerative diseases (e.g., depression, substance use disorders); detailed safety pharmacology. |

| Inflammation | Potential anti-inflammatory activity. | Further investigation into anti-inflammatory mechanisms; evaluation in relevant disease models. |

Advanced Mechanistic Studies in Disease Models (non-human)

A deeper understanding of how this compound and its derivatives exert their biological effects at a mechanistic level is crucial for their therapeutic development. While some pathways have been implicated nih.govresearchgate.net, comprehensive mechanistic studies in appropriate non-human disease models are needed. This includes investigating cellular and molecular events, signal transduction pathways, and the impact on disease progression in relevant preclinical models for cancer, neurological disorders, and inflammatory conditions. Such studies will not only validate potential therapeutic targets but also provide insights into optimal dosing and treatment strategies.

Table 9.5.1: Mechanistic Studies in Disease Models

| Disease Model Type | Current Understanding of Mechanisms | Future Mechanistic Study Focus |

| Cancer Models (e.g., Leukemia) | Induction of differentiation, cell cycle arrest, ROS generation, activation of JNK-ERK signaling. | Detailed investigation of apoptotic pathways, tumor microenvironment interactions, resistance mechanisms. |

| Neurological Disorder Models (e.g., Depression, Substance Use Disorders) | CNS stimulant effects. | Elucidation of neuroplasticity-inducing mechanisms, impact on neurotransmitter systems, neuroprotective effects. |

| Inflammatory Models | Potential anti-inflammatory effects. | Identification of specific inflammatory mediators and signaling cascades modulated by this compound. |

Exploration of Dimeric and Oligomeric Securinega Alkaloids

The Securinega genus is known to produce a variety of dimeric, trimeric, and even tetrameric alkaloids, which often exhibit unique biological activities distinct from their monomeric counterparts nih.govresearchgate.netresearchgate.netnih.govthieme-connect.com. These higher-order structures, such as flueggenines and fluevirosines, present significant synthetic and biological challenges. Future research should focus on the isolation and structural elucidation of novel oligomeric alkaloids, as well as the development of efficient synthetic routes to access these complex molecules. Investigating their specific biological activities, particularly their interactions with targets like tubulin, could reveal new therapeutic avenues researchgate.net.

Table 9.6.1: Dimeric and Oligomeric Securinega Alkaloids: Research Focus

| Alkaloid Type | Known Examples | Key Structural Features | Current Biological Insights | Future Research Directions |

| Dimeric Alkaloids | Flueggenines A-I, Fluevirine A | C(α)–C(δ′) or C(γ)–C(δ′) connectivity between monomeric units. | Potential tubulin binders, anti-HIV activity. | Total synthesis of diverse dimeric structures, SAR studies, detailed mechanistic investigation of tubulin binding. |

| Trimeric & Tetrameric Alkaloids | Fluevirosinine A, Fluevirosine B | Complex linkages between multiple monomeric units. | Limited investigation due to isolation challenges. | Development of synthetic strategies for higher-order oligomers, exploration of novel biological activities. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.